molecular formula C22H15N3O4S B11097101 4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B11097101
M. Wt: 417.4 g/mol
InChI Key: QKDLDXCVFZGPJM-CGQBXHPFSA-N
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Description

4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is a complex organic compound that belongs to the class of benzoic acids. These compounds are characterized by a benzene ring bearing at least one carboxyl group. This particular compound features a unique structure with multiple functional groups, including a thiazolidine ring, a furan ring, and a benzylidenehydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolidine ring: This can be achieved through the reaction of a thioamide with an α-haloketone.

    Introduction of the furan ring: This step may involve the use of a furan derivative and appropriate coupling reactions.

    Formation of the benzylidenehydrazinylidene moiety: This can be synthesized by the condensation of benzaldehyde with hydrazine derivatives.

    Final coupling and cyclization: The intermediate compounds are then coupled and cyclized under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene ring and the thiazolidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid structures but different functional groups.

    Thiazolidine derivatives: Compounds containing the thiazolidine ring with various substituents.

    Furan derivatives: Compounds with the furan ring and different functional groups.

Uniqueness

4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H15N3O4S

Molecular Weight

417.4 g/mol

IUPAC Name

4-[5-[(E)-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H15N3O4S/c26-20-19(30-22(24-20)25-23-13-14-4-2-1-3-5-14)12-17-10-11-18(29-17)15-6-8-16(9-7-15)21(27)28/h1-13H,(H,27,28)(H,24,25,26)/b19-12+,23-13+

InChI Key

QKDLDXCVFZGPJM-CGQBXHPFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/S2

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)S2

Origin of Product

United States

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